molecular formula C23H22N2O B13742814 7H-Dibenz[f,ij]isoquinolin-7-one, 4-(cyclohexylamino)-2-methyl- CAS No. 3008-87-5

7H-Dibenz[f,ij]isoquinolin-7-one, 4-(cyclohexylamino)-2-methyl-

Cat. No.: B13742814
CAS No.: 3008-87-5
M. Wt: 342.4 g/mol
InChI Key: SUVPVSBKLBGBFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Cyclohexylamino)-2-methyl-7H-dibenz[f,ij]isoquinolin-7-one is a complex organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines. This particular compound is characterized by the presence of a cyclohexylamino group and a methyl group attached to the isoquinoline core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclohexylamino)-2-methyl-7H-dibenz[f,ij]isoquinolin-7-one typically involves multi-step organic reactions. One common method involves the cyclization of substituted alkynes with o-haloarylamidines in the presence of a nickel catalyst and water . Another approach uses a palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes, followed by a copper-catalyzed cyclization .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar catalytic processes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the production process .

Chemical Reactions Analysis

Types of Reactions

4-(Cyclohexylamino)-2-methyl-7H-dibenz[f,ij]isoquinolin-7-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic ring positions, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of halogenated or alkylated isoquinoline derivatives.

Mechanism of Action

The mechanism of action of 4-(Cyclohexylamino)-2-methyl-7H-dibenz[f,ij]isoquinolin-7-one involves its interaction with specific molecular targets and pathways. The compound can bind to DNA or proteins, altering their function and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Properties

CAS No.

3008-87-5

Molecular Formula

C23H22N2O

Molecular Weight

342.4 g/mol

IUPAC Name

12-(cyclohexylamino)-15-methyl-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12,14-octaen-8-one

InChI

InChI=1S/C23H22N2O/c1-14-13-19-16-9-5-6-10-17(16)23(26)18-11-12-20(22(24-14)21(18)19)25-15-7-3-2-4-8-15/h5-6,9-13,15,25H,2-4,7-8H2,1H3

InChI Key

SUVPVSBKLBGBFW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC3=C2C(=C1)C4=CC=CC=C4C3=O)NC5CCCCC5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.